Introduction: The Azetidine Scaffold in Modern Drug Discovery
Introduction: The Azetidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to (1-Methylazetidin-3-yl)methanol: Properties, Synthesis, and Applications
(1-Methylazetidin-3-yl)methanol is a heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. As a substituted azetidine, it belongs to a class of saturated four-membered nitrogen-containing heterocycles. While historically less explored than their five- and six-membered counterparts due to inherent ring strain, azetidines are now recognized for their unique conformational properties and their ability to impart favorable physicochemical characteristics to drug candidates.[1][2] The rigid, three-dimensional structure of the azetidine ring can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.
This guide provides a comprehensive overview of (1-methylazetidin-3-yl)methanol, detailing its chemical and physical properties, spectroscopic signature, synthetic routes, and core reactivity. It further explores its applications as a versatile intermediate, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and novel enzyme inhibitors, highlighting its role as a valuable tool for researchers and scientists in the pharmaceutical industry.[3][4][5]
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and material science.
Core Chemical and Physical Properties
The key physicochemical properties of (1-methylazetidin-3-yl)methanol are summarized in the table below. This data is essential for reaction planning, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | (1-methylazetidin-3-yl)methanol | [6][7][8] |
| CAS Number | 1499172-23-4 | [3][6][9] |
| Molecular Formula | C₅H₁₁NO | [3][6][8] |
| Molecular Weight | 101.15 g/mol | [3][6] |
| Physical Form | Liquid | [7][8] |
| Exact Mass | 101.084063974 Da | [6] |
| XLogP3-AA | -0.4 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6][10] |
| Rotatable Bond Count | 1 | [6] |
| Storage Temperature | 2-8°C, Sealed in dry | [7] |
Spectroscopic Characterization
While specific experimental spectra are proprietary to individual suppliers, the structural features of (1-methylazetidin-3-yl)methanol allow for the prediction of its characteristic spectroscopic signature.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The N-methyl group (N-CH₃) would appear as a singlet. The protons on the azetidine ring would present as complex multiplets due to spin-spin coupling. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet, coupled to the adjacent methine proton. The hydroxyl proton (-OH) would be a broad singlet, whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display five unique carbon signals: one for the N-methyl carbon, two for the non-equivalent carbons of the azetidine ring, one for the methine carbon of the ring, and one for the methylene carbon of the hydroxymethyl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present.[11] Key expected absorptions include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching vibrations just below 3000 cm⁻¹, and C-O and C-N stretching bands in the fingerprint region (typically 1000-1300 cm⁻¹).
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 102.1.[12] Common fragmentation patterns could include the loss of a water molecule or the hydroxymethyl group.
Part 2: Synthesis and Chemical Reactivity
The utility of (1-methylazetidin-3-yl)methanol as a building block is defined by its synthesis and the reactivity of its functional groups.
Synthetic Pathways
The synthesis of (1-methylazetidin-3-yl)methanol can be achieved through several established organic chemistry transformations. A common and efficient laboratory-scale approach involves the reduction of a suitable carboxylic acid ester precursor, such as methyl 1-methylazetidine-3-carboxylate.
Caption: General workflow for the synthesis of (1-methylazetidin-3-yl)methanol.
Protocol 2.1.1: Reduction of Methyl 1-methylazetidine-3-carboxylate
This protocol describes a representative procedure for the synthesis via ester reduction.[13]
Materials:
-
Methyl 1-methylazetidine-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 1-methylazetidine-3-carboxylate in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Add methanol, followed by the portion-wise and careful addition of sodium borohydride. Causality: The addition of methanol enhances the reducing power of NaBH₄ for esters. The reaction is performed at 0°C initially to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any excess NaBH₄.
-
Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Causality: The aqueous washes remove inorganic salts and residual methanol.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure (1-methylazetidin-3-yl)methanol.
Core Reactivity
The chemical behavior of (1-methylazetidin-3-yl)methanol is dominated by its two functional groups: the primary alcohol and the tertiary amine integrated within the strained azetidine ring.
-
Reactions of the Hydroxyl Group: The primary alcohol can be readily transformed into a variety of other functional groups. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.
-
Esterified with carboxylic acids or acyl chlorides to form esters.
-
Converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.
-
Alkylated to form ethers.
-
-
Reactions of the Tertiary Amine: The nitrogen atom is basic and nucleophilic. It can be protonated by acids to form hydrochloride salts, which often improves crystallinity and handling.[14] The azetidine ring is generally stable but can undergo ring-opening reactions under harsh conditions (e.g., strong Lewis acids or catalytic hydrogenation), a characteristic of strained heterocycles.[1]
Caption: Key reaction pathways for (1-methylazetidin-3-yl)methanol.
Part 3: Applications in Drug Development and Medicinal Chemistry
(1-Methylazetidin-3-yl)methanol is not an active pharmaceutical ingredient itself but rather a critical architectural component used to build more complex molecules.
-
PROTACs and Molecular Glues: The compound is listed as a building block for protein degraders.[3] Specifically, the hydroxymethyl group can be used as a handle to attach to other parts of a PROTAC linker, which bridges a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[4]
-
Enzyme Inhibitors: The 3-hydroxymethyl-azetidine moiety has been successfully incorporated into potent enzyme inhibitors. For example, it served as an effective bioisostere for pyrrolidin-3-ol in the development of a novel class of DNA Polymerase Theta (Polθ) inhibitors, which are being investigated as a synthetic-lethal strategy for cancer therapy.[5] The rigid azetidine scaffold helps to correctly orient other pharmacophoric elements for optimal binding within the enzyme's active site.
-
Scaffold Hopping and Physicochemical Modulation: Replacing more common rings (like piperidine or pyrrolidine) with the azetidine scaffold is a common strategy in medicinal chemistry. This "scaffold hop" can alter a molecule's properties in beneficial ways, such as reducing lipophilicity (LogP) and increasing aqueous solubility, which are critical for improving a drug's pharmacokinetic profile.
Part 4: Safety, Handling, and Storage
Proper handling of (1-methylazetidin-3-yl)methanol is crucial due to its hazardous properties.
GHS Hazard Identification
According to aggregated GHS data, the compound is classified with the following hazards:[6]
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
GHS Pictograms:
-
Flame (Flammable)
-
Corrosion (Skin/Eye Damage)
-
Exclamation Mark (Irritant)
Safe Handling and Storage Protocol
Adherence to a strict safety protocol is mandatory when working with this chemical.
Caption: Standard safety workflow for handling hazardous chemical reagents.
Step-by-Step Handling:
-
Engineering Controls: Always handle (1-methylazetidin-3-yl)methanol inside a certified chemical fume hood to manage flammable vapors and prevent respiratory exposure.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves (e.g., nitrile).[16]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and take precautionary measures against static discharge.[15][17]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation. Do not allow the chemical to enter drains.[15]
-
First Aid:
-
Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]
-
Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.[15]
-
Inhalation: Move the person to fresh air.
-
Ingestion: If swallowed, call a poison center or doctor immediately.[15]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids, preferably between 2-8°C as recommended by suppliers.[7][15]
Conclusion
(1-Methylazetidin-3-yl)methanol is a potent and versatile building block whose value in modern medicinal chemistry is firmly established. Its unique combination of a strained, rigid azetidine core and a reactive primary alcohol handle provides chemists with a powerful tool for constructing complex molecular architectures with desirable pharmaceutical properties. From its role in pioneering new cancer therapies through Polθ inhibition to its application in the rapidly expanding field of targeted protein degradation, this compound exemplifies the impact that small, well-designed chemical scaffolds can have on drug discovery. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential.
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